3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine
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Overview
Description
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Substitution: Various nucleophiles can be used under mild reaction conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives are investigated for their potential as inhibitors of various enzymes and receptors, which could lead to the development of new therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is not well-documented. its potential as an enzyme inhibitor suggests that it may interact with specific molecular targets, such as active sites of enzymes, through binding interactions that inhibit their activity. Further research is needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure and is used in similar applications.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another structurally related compound that undergoes similar chemical reactions.
Uniqueness
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-5-1-2-7(10)8(5)11-4-6/h3-4,7H,1-2,10H2 |
InChI Key |
UNTZQCURYGQUJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)N=CC(=C2)Cl |
Origin of Product |
United States |
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